(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one is a compound known for its significant biological and chemical properties It is structurally related to curcumin, a well-known compound found in turmeric
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons to neutralize reactive oxygen species.
Enzyme Inhibition: It has been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Signal Transduction: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Structurally similar, with well-documented antioxidant and anti-inflammatory properties.
Eugenol: Another methoxyphenol with antioxidant activity, commonly used in perfumes and dental materials.
Uniqueness
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
131359-25-6 |
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Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3/b7-3+,8-4+ |
InChI Key |
ISIMGBQRFXXNON-FCXRPNKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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